1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone
Description
This compound features a piperazine core substituted with a 2-(1H-pyrazol-1-yl)ethyl group and a benzo[d]oxazole-2-ylthioethanone moiety. The thioether linkage (-S-) may improve metabolic stability compared to ether analogs.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c24-17(14-26-18-20-15-4-1-2-5-16(15)25-18)22-11-8-21(9-12-22)10-13-23-7-3-6-19-23/h1-7H,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDWRCIKEIECTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₆N₄O₃S
- Molecular Weight : 358.4 g/mol
- CAS Number : 1286710-94-8
The structure features a piperazine ring linked to a pyrazole moiety and a benzo[d]oxazole thioether, which may contribute to its diverse biological activities.
1. Antidepressant and Anxiolytic Effects
Recent studies have highlighted the anxiolytic and antidepressant-like activities of related piperazine derivatives. For instance, the compound LQFM192, closely related to our target compound, demonstrated significant interaction with the serotonergic system and GABAA receptors, suggesting a multi-target approach in treating anxiety and depression .
2. COX Inhibition
Compounds with similar structural characteristics have shown promising anti-inflammatory properties through cyclooxygenase (COX) inhibition. For example, pyrazole derivatives have been reported to selectively inhibit COX-II with minimal ulcerogenic effects, indicating their potential as anti-inflammatory agents .
The biological activity of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone may be attributed to several mechanisms:
- Serotonergic Modulation : Interaction with serotonin receptors can enhance mood and reduce anxiety.
- GABAergic Activity : Binding at benzodiazepine sites on GABAA receptors can produce anxiolytic effects.
- COX Pathway Interference : Inhibition of COX enzymes can lead to reduced inflammation and pain relief.
Case Study 1: Neuroprotective Effects
In vitro studies have demonstrated that related compounds can protect neuronal cells from corticosterone-induced toxicity, highlighting their potential in neurodegenerative conditions . Specifically, compounds were shown to enhance cell viability in a dose-dependent manner.
Case Study 2: Anti-inflammatory Activity
A series of pyrazole derivatives were evaluated for their COX inhibitory activity. The most potent compound exhibited an IC50 value significantly lower than that of standard anti-inflammatory drugs like Celecoxib, indicating superior efficacy in inflammation models .
Data Summary
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole and benzoxazole, similar to the compound in focus, exhibit significant anticancer properties. These compounds target various cancer cell lines, demonstrating cytotoxic effects and inducing apoptosis in malignant cells.
Case Study : A study published in ResearchGate highlighted that piperazinyl benzothiazole/benzoxazole derivatives showed promising results against different types of cancer cells, suggesting that modifications to the structure could enhance their efficacy against specific tumor types .
Anxiolytic Effects
The anxiolytic properties of compounds containing piperazine rings are well-documented. The structural similarity of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone to known anxiolytics positions it as a candidate for further investigation.
Research Insight : A study exploring the anxiolytic-like effects of related compounds found that they interact with benzodiazepine and nicotinic receptors, which are crucial pathways in anxiety modulation . This suggests that the compound may also exhibit similar effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the therapeutic efficacy of this compound. Modifications to the piperazine or benzo[d]oxazole moieties can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyrazole Ring | Alters receptor binding affinity |
| Variations in Benzo[d]oxazole | Impacts anticancer potency |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s uniqueness lies in its combination of benzo[d]oxazole-thioether and pyrazole-ethyl-piperazine groups. Below is a comparison with structurally related derivatives:
Table 1: Structural Comparison of Analogs
Notes:
- Benzo[d]oxazole vs.
- Thioether vs. Sulfonyl : Compounds like 7e () feature sulfonyl groups, which may enhance metabolic stability but reduce lipophilicity compared to thioethers .
- Pyrazole vs. Triazole/Tetrazole : Pyrazole’s hydrogen-bonding capability differs from triazole/tetrazole, influencing target interactions .
Physicochemical Properties
Table 2: Elemental Analysis and Spectral Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
